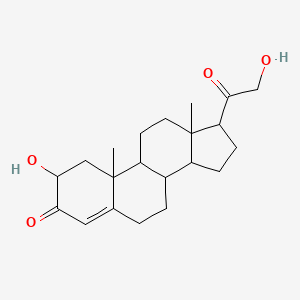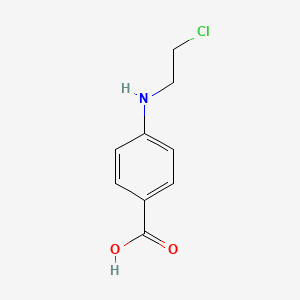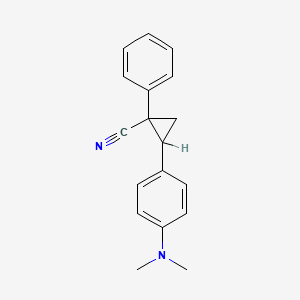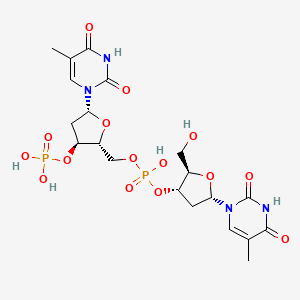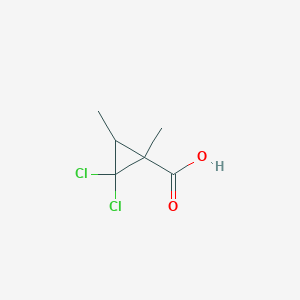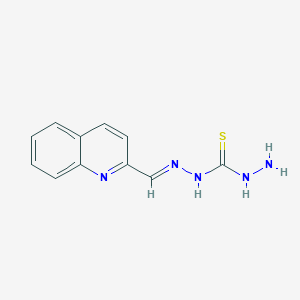
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione is a synthetic organic compound Its structure includes a heptane backbone with two propan-2-yl groups and a propan-2-ylimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of a heptane-2,6-dione precursor with propan-2-yl halides under basic conditions. The imino group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical studies or as a precursor for bioactive compounds.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. In an industrial setting, it could act as a catalyst or reactant in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione: can be compared to other heptane derivatives or compounds with similar functional groups.
Heptane-2,6-dione: A simpler compound with a similar backbone but lacking the propan-2-yl and imino groups.
Propan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in various chemical reactions and applications.
Propiedades
Número CAS |
6302-44-9 |
|---|---|
Fórmula molecular |
C13H23NO2 |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
3-propan-2-yl-4-propan-2-yliminoheptane-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-8(2)13(11(6)16)12(7-10(5)15)14-9(3)4/h8-9,13H,7H2,1-6H3 |
Clave InChI |
QDZUXAAKOJCPBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)C)C(=NC(C)C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



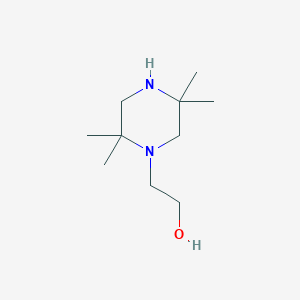
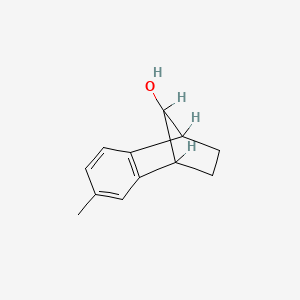
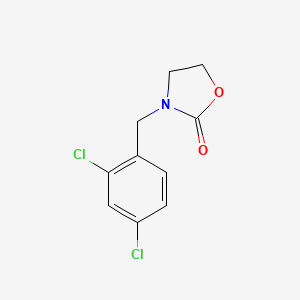
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)

